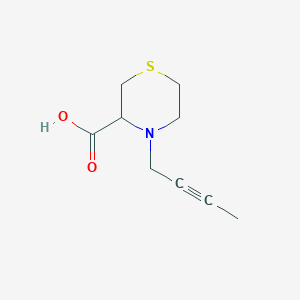
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with but-2-yne-1-ol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles such as halides or amines replace existing substituents.
Addition: The alkyne group in the compound can undergo addition reactions with reagents like hydrogen halides or boron reagents, forming various addition products.
Scientific Research Applications
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring and the alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid include:
4-(But-3-yn-1-yl)-2-(propan-2-yl)thiomorpholine: This compound has a similar thiomorpholine ring but with different substituents, leading to variations in reactivity and applications.
4-(But-3-yn-2-yl)thiomorpholine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics, making it valuable for targeted research applications.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
4-but-2-ynylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,4-7H2,1H3,(H,11,12) |
InChI Key |
MJAOIJMNLJBRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1CCSCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















